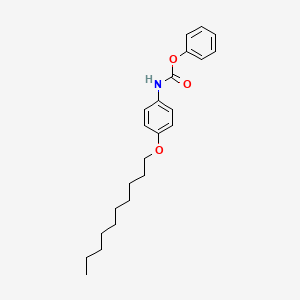
Phenyl 4-(decyloxy)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(decyloxy)phenylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a phenyl group and a decyloxy group attached to the phenylcarbamate structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(decyloxy)phenylcarbamate typically involves the reaction of phenyl isocyanate with 4-(decyloxy)phenol. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as tin(II) chloride. The reaction conditions usually involve heating the mixture to around 90°C to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(decyloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylcarbamates.
Scientific Research Applications
Phenyl 4-(decyloxy)phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fatty-acid amide hydrolase.
Medicine: Explored for its potential use as a prodrug to protect phenolic drugs against first-pass metabolism.
Industry: Utilized in the production of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers
Mechanism of Action
The mechanism of action of Phenyl 4-(decyloxy)phenylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of fatty-acid amide hydrolase, preventing the enzyme from catalyzing the hydrolysis of fatty acid amides. This inhibition can modulate various biological pathways, including those involved in pain and inflammation .
Similar Compounds:
- Phenyl carbamate
- 4-(Decyloxy)phenyl isocyanate
- 4-(Decyloxy)phenylamine
Comparison: this compound is unique due to the presence of both a phenyl group and a decyloxy group, which impart distinct chemical and physical properties. Compared to phenyl carbamate, it has enhanced lipophilicity due to the decyloxy group, making it more suitable for applications requiring higher solubility in organic solvents. The presence of the decyloxy group also influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H31NO3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
phenyl N-(4-decoxyphenyl)carbamate |
InChI |
InChI=1S/C23H31NO3/c1-2-3-4-5-6-7-8-12-19-26-21-17-15-20(16-18-21)24-23(25)27-22-13-10-9-11-14-22/h9-11,13-18H,2-8,12,19H2,1H3,(H,24,25) |
InChI Key |
ZNJJGGVTHHJCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



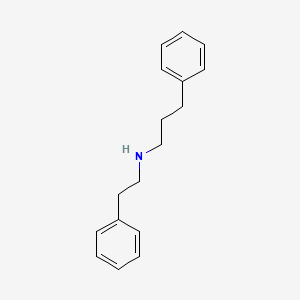
![N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[(2-hydroxy-3-phenylpropanoyl)amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B10852605.png)
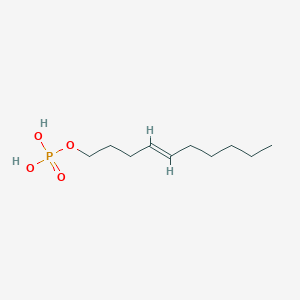
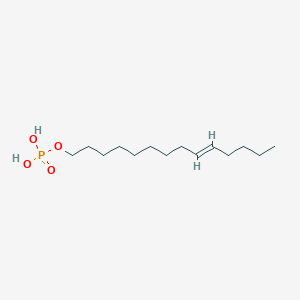
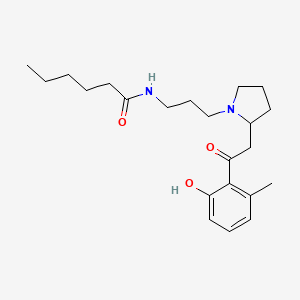

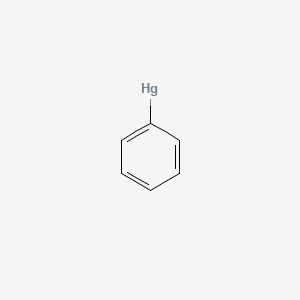
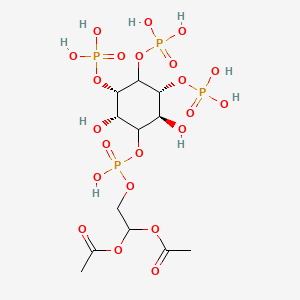
![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)
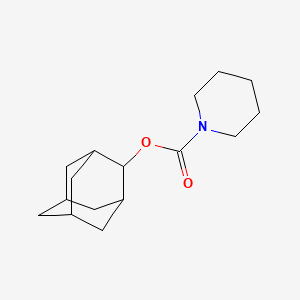
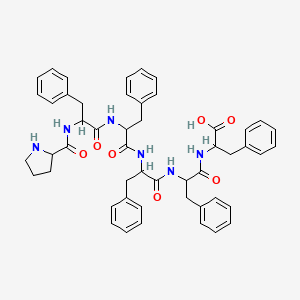
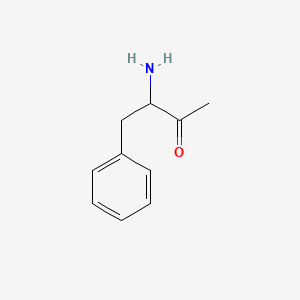
![(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B10852687.png)
